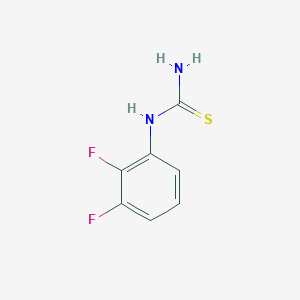

(2,3-Difluorophenyl)thiourea

Descripción

Overview of Thiourea (B124793) Derivatives in Organic Chemistry

Thiourea and its derivatives are a well-established class of organic compounds that have garnered significant attention for their wide-ranging applications. bohrium.comresearchgate.net These molecules serve as versatile building blocks in organic synthesis and are recognized for their roles in various biological and industrial processes. bohrium.comsciencepublishinggroup.com

Historical Context and Structural Features of Thioureas

The study of thiourea, with the chemical formula SC(NH₂)₂, dates back to the 19th century and is structurally analogous to urea (B33335), with a sulfur atom replacing the oxygen atom. wikipedia.org This substitution results in distinct chemical properties, including higher acidity and a greater capacity for hydrogen bond donation compared to ureas. mdpi.com Thioureas are characterized by a planar molecular structure and can exist in tautomeric forms, with the thione form being predominant in aqueous solutions. wikipedia.org Their ability to form stable hydrogen bonds is a key aspect of their chemical behavior, influencing their interactions with other molecules and their supramolecular assembly in the solid state. nih.govbeilstein-journals.org A common method for synthesizing thiourea derivatives involves the reaction of an amine with an isothiocyanate. mdpi.com

Significance of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties. chinesechemsoc.orgnumberanalytics.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. wikipedia.orgnih.gov Fluorine's high electronegativity and small size allow it to significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets without causing major steric changes. chinesechemsoc.orgnumberanalytics.com Consequently, fluorinated compounds have found widespread use in pharmaceuticals, agrochemicals, and materials science. chinesechemsoc.orgwikipedia.org It is estimated that approximately 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine. chinesechemsoc.orgwikipedia.org The development of efficient methods for introducing fluorine into organic molecules remains an active area of research. chinesechemsoc.org

Unique Attributes of (2,3-Difluorophenyl)thiourea within the Thiourea Class

This compound, with the chemical formula F₂C₆H₃NHCSNH₂, is a specific derivative that combines the thiourea core with a difluorinated phenyl ring. sigmaaldrich.com This unique combination of functional groups suggests that the compound will exhibit properties influenced by both the thiourea moiety and the fluorine substituents. The presence of the difluorophenyl group is expected to modulate the electronic and steric properties of the thiourea, potentially leading to novel reactivity and interaction capabilities. Research into related fluorinated phenylthiourea (B91264) derivatives has highlighted the significant impact of fluorine substitution on their biological activities. For instance, studies on dichlorophenyl and difluorophenyl urea derivatives have shown potent antimicrobial activity. nih.gov Specifically, a 2,4-difluorophenyl derivative demonstrated notable activity against Mycobacterium tuberculosis. nih.gov

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | F₂C₆H₃NHCSNH₂ sigmaaldrich.com |

| Molecular Weight | 188.20 g/mol sigmaaldrich.com |

| Melting Point | 139-143 °C sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 572889-25-9 sigmaaldrich.com |

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to explore its chemical properties and potential applications, driven by its unique structural features. Investigations into this compound are part of a broader effort to understand how the strategic placement of fluorine atoms on a phenylthiourea scaffold influences its behavior. Research in this area often involves synthesis, structural characterization, and evaluation of its potential as an intermediate in organic synthesis or as a biologically active agent. bohrium.comresearchgate.net The study of related compounds, such as other halogenated phenylthioureas, has revealed their potential as enzyme inhibitors and antimicrobial agents, providing a rationale for similar investigations into the 2,3-difluoro analogue. core.ac.ukfarmaciajournal.com The overarching goal is to contribute to the development of new molecules with tailored properties for various scientific and technological applications. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

(2,3-difluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQZTECZSCPOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382561 | |

| Record name | (2,3-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572889-25-9 | |

| Record name | (2,3-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-Difluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Difluorophenyl Thiourea and Its Derivatives

Standard Synthetic Routes to Aryl Thioureas

Two primary methods dominate the synthesis of aryl thioureas: the reaction involving ammonium (B1175870) thiocyanate (B1210189) and the more direct approach using isothiocyanates.

A well-established route to N-aryl thioureas involves the reaction of an aryl amine with a thiocyanating agent. tandfonline.com While direct reaction with alkali metal thiocyanates often requires strong acid, a common and efficient variant involves the in-situ generation of an aroyl isothiocyanate. tandfonline.comasianpubs.org In this two-step, one-pot process, an acid chloride is first treated with ammonium thiocyanate or potassium thiocyanate. tandfonline.comsci-hub.st This generates a highly reactive aroyl isothiocyanate intermediate. Subsequent addition of an aryl amine to this intermediate results in the formation of the N-aryl-N'-aroyl thiourea (B124793). tandfonline.comtandfonline.com

This method has been shown to be effective under various conditions, including solvent-free approaches which are environmentally advantageous. asianpubs.orgsci-hub.sttandfonline.com For instance, grinding the reactants together or using phase transfer catalysts like PEG-400 can facilitate the reaction at room temperature, often leading to high yields. asianpubs.orgsci-hub.st

The most direct and widely used method for preparing substituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. tandfonline.comresearchgate.netijacskros.com This reaction is typically straightforward, involving the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. researchgate.netijacskros.com

The synthesis of the required isothiocyanates from primary amines is a critical preliminary step. Numerous methods exist for this conversion, moving beyond the traditional use of toxic reagents like thiophosgene. ijacskros.comkiku.dk Modern approaches include the decomposition of dithiocarbamate (B8719985) salts, which are formed in situ from an amine and carbon disulfide, using reagents like tosyl chloride, di-tert-butyl dicarbonate (B1257347) (Boc₂O), or triflic anhydride (B1165640) (Tf₂O). ijacskros.comkiku.dkorganic-chemistry.org These methods are often high-yielding and proceed under mild conditions. ijacskros.comkiku.dk Once the isothiocyanate is formed, its reaction with the desired amine readily furnishes the target thiourea. researchgate.net

Specific Synthesis of (2,3-Difluorophenyl)thiourea and Related Fluorinated Analogs

The synthesis of this compound applies the general principles outlined above, with specific considerations for the fluorinated precursor.

The primary starting material for forming the this compound core is 2,3-difluoroaniline (B47769). chemicalbook.com This precursor can be converted to the target thiourea through several pathways. One common approach involves converting 2,3-difluoroaniline into 2,3-difluorophenyl isothiocyanate. This intermediate is then reacted with ammonia (B1221849) or a primary amine to yield the corresponding thiourea derivative. google.comnih.gov For the parent compound, this compound, the isothiocyanate would be reacted with ammonia. google.com

Alternatively, following the methodology described in section 2.1.1, 2,3-difluoroaniline can be reacted with an in-situ generated acyl isothiocyanate. For example, the reaction of benzoyl chloride with potassium thiocyanate produces benzoyl isothiocyanate, which can then react with 2,3-difluoroaniline to form 1-benzoyl-3-(2,3-difluorophenyl)thiourea. evitachem.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts.

Table 1: Effect of Solvents and Catalysis on Aryl Thiourea Synthesis

| Reaction Type | Solvent | Catalyst/Conditions | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Aroyl isothiocyanate + Amine | Solvent-free | Phase Transfer (PEG-400) | Room Temp. | High yields (80-98%), environmentally benign | sci-hub.st |

| Aroyl isothiocyanate + Amine | Solvent-free | Grinding | Room Temp. | Good yields, short reaction times | asianpubs.org |

| Isothiocyanate + Amine | Dichloromethane | None | Room Temp. | Standard method for thiourea formation | researchgate.net |

| Isothiocyanate + Amine | Tetrahydrofuran (B95107) (THF) | None | Not specified | Effective for forming bis-thioureas | nih.gov |

| Isothiocyanate + Amine | Acetonitrile (B52724) / DMF | Triethylamine / K₂CO₃ | Not specified | Optimized for thiazole (B1198619) synthesis from thiourea intermediates | nih.gov |

As shown in the table, many modern syntheses of thiourea derivatives favor solvent-free conditions to enhance efficiency and reduce environmental impact. asianpubs.orgsci-hub.st When solvents are used, options like dichloromethane, tetrahydrofuran (THF), and acetonitrile are common. researchgate.netnih.govnih.gov The choice often depends on the specific reactants and the desired product. For instance, reactions to form thioureas on a DNA-encoded library have been optimized in aqueous buffers, highlighting the versatility of the reaction. researchgate.net Temperature control is also vital; while many reactions proceed efficiently at room temperature, particularly with reactive isothiocyanates, some transformations may require heating to go to completion. sci-hub.stnih.gov

Achieving high purity is essential for the characterization and subsequent use of this compound. Standard purification methods are generally effective.

A common approach involves an initial work-up procedure where the reaction mixture is treated with an organic solvent like dichloromethane. tandfonline.com This solution is then washed sequentially with a dilute acid (e.g., 5% HCl) to remove any unreacted amine, followed by brine. tandfonline.com After drying the organic layer, the solvent is evaporated to yield the crude product. tandfonline.com

Further purification is typically achieved through one of two main techniques:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent, such as ethanol (B145695), and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. tandfonline.comasianpubs.org Simple washing of the crude product with a solvent in which it is sparingly soluble (like ethanol at room temperature) can also be an effective purification step. sci-hub.st

Silica (B1680970) Gel Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. The crude material is loaded onto a silica gel column and eluted with a solvent system, typically a mixture of a non-polar solvent (like n-hexane or pentane) and a more polar solvent (like ethyl acetate). google.comnih.gov The components of the mixture separate based on their differing affinities for the silica gel and the eluent, allowing for the isolation of the pure thiourea.

The selection of the purification method depends on the nature of the impurities and the scale of the reaction.

Synthesis of Novel Derivatives Incorporating the this compound Moiety

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of novel derivatives. These derivatives are often designed to enhance or modify the physicochemical and biological properties of the parent molecule. Key synthetic strategies include the introduction of acyl groups, utilization in heterocyclization reactions, and conjugation to biologically relevant molecules such as peptides.

Acylthioureas are a prominent class of thiourea derivatives characterized by the presence of an acyl group attached to one of the nitrogen atoms of the thiourea core. The synthesis of acylthioureas incorporating the (2,3-difluorophenyl) moiety can be achieved through several established methods. A widely employed strategy is the reaction of (2,3-difluorophenyl)amine with an in situ generated acyl isothiocyanate. rsc.org This method, often referred to as the Douglas-Dain reaction, provides a versatile route to a variety of N-acyl-N'-(2,3-difluorophenyl)thioureas. rsc.org The acyl isothiocyanate is typically formed by the reaction of an acyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a suitable solvent like acetone (B3395972) or acetonitrile. rsc.orgresearchgate.net The subsequent addition of (2,3-difluorophenyl)amine to the reaction mixture yields the desired acylthiourea derivative.

The reaction conditions for the synthesis of acylthiourea derivatives can be optimized to achieve high yields. For instance, the use of heterogeneous catalysts like Fe₂O₃ nanoparticles has been reported to facilitate the synthesis of acylthioureas from amino acid esters and in situ generated acyl isothiocyanates. rsc.org Microwave-assisted synthesis has also been explored as an efficient method for the preparation of certain acylthiourea derivatives, offering advantages such as reduced reaction times and improved yields. rsc.org

The structural diversity of acylthiourea derivatives can be readily expanded by varying the acylating agent. A wide range of aliphatic and aromatic acyl chlorides can be utilized, leading to the formation of a library of (2,3-difluorophenyl)acylthioureas with different substituents. researchgate.netnih.gov These derivatives are of interest due to their potential applications as ligands for metal complexes and as precursors for the synthesis of various heterocyclic compounds. rsc.orgconicet.gov.ar

Table 1: Examples of Acylating Agents for the Synthesis of (2,3-Difluorophenyl)acylthiourea Derivatives

| Acyl Chloride | Resulting Acylthiourea Derivative |

| Benzoyl chloride | N-Benzoyl-N'-(2,3-difluorophenyl)thiourea |

| Acetyl chloride | N-Acetyl-N'-(2,3-difluorophenyl)thiourea |

| 2,4-Dichlorobenzoyl chloride | N-(2,4-Dichlorobenzoyl)-N'-(2,3-difluorophenyl)thiourea |

| 4-Methylbenzoyl chloride | N-(4-Methylbenzoyl)-N'-(2,3-difluorophenyl)thiourea |

| 2-Furoyl chloride | N-(2-Furoyl)-N'-(2,3-difluorophenyl)thiourea |

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, owing to the reactive nature of the thiourea moiety. conicet.gov.arnanobioletters.comnih.govtandfonline.comfluorochem.co.uk The presence of both nucleophilic nitrogen atoms and a thiocarbonyl group allows for its participation in a range of cyclization reactions, leading to the formation of diverse heterocyclic systems such as thiazoles and pyrimidines. conicet.gov.arnanobioletters.comnih.govderpharmachemica.com

One of the most common heterocyclization reactions involving thioureas is the Hantzsch thiazole synthesis. nanobioletters.com This reaction involves the condensation of a thiourea with an α-halocarbonyl compound to yield a 2-aminothiazole (B372263) derivative. conicet.gov.arnanobioletters.com By employing this compound in this reaction, 2-((2,3-difluorophenyl)amino)thiazole derivatives can be synthesized. The reaction is typically carried out in the presence of a base and a suitable solvent. nanobioletters.com The diversity of the resulting thiazole derivatives can be further expanded by using a variety of α-halocarbonyl compounds. nanobioletters.comacs.org

Another important class of heterocyclic compounds that can be synthesized from this compound are pyrimidine (B1678525) derivatives. nih.govderpharmachemica.com A common method involves the cyclocondensation of a chalcone (B49325) (1,3-diaryl-2-propen-1-one) with thiourea in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. nih.govderpharmachemica.com This reaction leads to the formation of dihydropyrimidine-2-thiol derivatives. nih.gov The use of this compound in this reaction would yield pyrimidine derivatives bearing the 2,3-difluorophenyl substituent.

Furthermore, this compound can be utilized in the synthesis of other heterocyclic systems. For example, its reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of different heterocyclic products depending on the reaction conditions. conicet.gov.ar Similarly, reactions with other bifunctional reagents can be employed to construct a variety of five- and six-membered heterocyclic rings.

Table 2: Examples of Heterocyclization Reactions with this compound

| Reactant | Resulting Heterocyclic System |

| α-Bromoacetophenone | 2-((2,3-Difluorophenyl)amino)-4-phenylthiazole |

| Ethyl 2-chloroacetoacetate | Ethyl 2-((2,3-difluorophenyl)amino)-4-methylthiazole-5-carboxylate |

| Chalcone | 4,6-Diaryl-1-(2,3-difluorophenyl)-1,6-dihydropyrimidine-2-thiol |

| Dimethyl acetylenedicarboxylate | Various thiazole and pyrimidine derivatives |

The conjugation of this compound to peptides and other biologically relevant scaffolds is a strategy employed to develop novel molecules with potential therapeutic applications. core.ac.ukresearchgate.netnih.gov This approach aims to combine the properties of the this compound moiety with the specific targeting or biological activity of the peptide or scaffold.

The synthesis of these conjugates typically involves a multi-step process. In the case of peptide conjugates, the peptide is first synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. Subsequently, the this compound moiety is introduced by reacting the peptide with a suitable isothiocyanate precursor. For instance, a dipeptide can be conjugated to a heterocyclic amine, and the resulting conjugate can be derivatized to a thiourea by reaction with a substituted phenyl isothiocyanate. core.ac.uk

The conjugation can be achieved by forming a thiourea linkage between the N-terminus of a peptide or an amino group on a scaffold and a (2,3-difluorophenyl)isothiocyanate. Alternatively, an amino acid can be derivatized with (2,3-difluorophenyl)isothiocyanate to form a thiourea-containing amino acid, which can then be incorporated into a peptide sequence during its synthesis. nih.gov

Table 3: Examples of Biologically Relevant Scaffolds for Conjugation with this compound

| Scaffold | Potential Application |

| Dipeptides (e.g., Proline-containing) | Enzyme inhibition |

| Piperazine derivatives | Bioactive agents |

| Podophyllotoxin | Anticancer agents |

| Benzimidazole | Anticancer agents |

Chiral this compound Derivatives Synthesis

The synthesis of chiral this compound derivatives is of significant interest, particularly in the fields of asymmetric catalysis and medicinal chemistry. acs.orgjst.go.jpacs.orgnih.gov The introduction of chirality into the this compound scaffold can lead to compounds with stereospecific interactions with biological targets or the ability to act as chiral catalysts in asymmetric reactions.

A common approach for the synthesis of chiral this compound derivatives involves the reaction of (2,3-difluorophenyl)isothiocyanate with a chiral amine. acs.org The chirality is introduced through the use of an enantiomerically pure amine as a starting material. A wide variety of chiral amines, including those derived from natural sources or synthesized through asymmetric methods, can be employed to generate a diverse library of chiral thiourea derivatives. For example, chiral diamines such as (1R,2R)-diaminocyclohexane can be reacted with two equivalents of (2,3-difluorophenyl)isothiocyanate to produce C₂-symmetric bis-thiourea derivatives. acs.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the thiourea moiety, directing the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Furthermore, chiral thiourea derivatives can be synthesized by incorporating a chiral α-aminophosphonate moiety. acs.org This can be achieved by reacting a chiral amine with an isothiocyanate precursor that already contains the phosphonate (B1237965) group. acs.org The resulting chiral thiourea derivatives containing a phosphonate group have been investigated for their potential biological activities. acs.org

The development of bifunctional chiral thiourea catalysts is another important area of research. jst.go.jpnih.gov These catalysts typically contain a thiourea moiety for hydrogen bonding activation of an electrophile and a basic group, such as a tertiary amine, for the activation of a nucleophile. jst.go.jpnih.gov The synthesis of such catalysts often involves the covalent attachment of a this compound unit to a chiral scaffold bearing a basic functionality.

Table 4: Examples of Chiral Building Blocks for the Synthesis of Chiral this compound Derivatives

| Chiral Building Block | Resulting Chiral Thiourea Derivative |

| (1R,2R)-Diaminocyclohexane | (1R,2R)-1,2-Bis(3-(2,3-difluorophenyl)thioureido)cyclohexane |

| (S)-(-)-1-Phenylethylamine | (S)-1-(2,3-Difluorophenyl)-3-(1-phenylethyl)thiourea |

| Chiral α-aminophosphonates | Chiral N-((Dialkoxyphosphoryl)methyl)-N'-(2,3-difluorophenyl)thioureas |

| Cinchona alkaloids | Chiral bifunctional thiourea catalysts |

Computational Chemistry and Molecular Modeling of 2,3 Difluorophenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like (2,3-Difluorophenyl)thiourea with high accuracy.

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state equilibrium geometry. This process minimizes the energy of the structure, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, this calculation would reveal how the difluorophenyl ring and the thiourea (B124793) moiety are oriented with respect to each other.

The electronic structure, once the geometry is optimized, describes the distribution and energy of electrons within the molecule. These calculations are essential for understanding the molecule's stability and reactivity. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for these purposes. The resulting optimized geometric parameters provide a theoretical benchmark that can be compared with experimental data if available.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: The following table is a template demonstrating how data from a DFT geometry optimization would be presented. Specific values for this compound are not available from the searched sources.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C=S Bond Length | Data not available |

| C-N (Thiourea) Bond Length | Data not available |

| N-H Bond Length | Data not available |

| C-F Bond Length | Data not available |

| N-C-N Bond Angle | Data not available |

| Phenyl-N-C-S Dihedral Angle | Data not available |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

For this compound, an MEP analysis would typically show:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. In a thiourea derivative, the most negative potential is expected to be localized around the sulfur atom of the C=S group, indicating its role as a primary site for interacting with electrophiles or engaging in hydrogen bonding as an acceptor.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms of the N-H groups in the thiourea moiety would exhibit a strong positive potential, making them key sites for hydrogen bond donation.

Neutral Regions (Green): These correspond to areas with near-zero potential, typically found over the carbon framework of the phenyl ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. In this compound, the HOMO is likely to be distributed over the electron-rich thiourea group, particularly the sulfur atom.

LUMO: This orbital acts as the primary electron acceptor. The LUMO is often located over the aromatic ring system, which can accept electron density.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations provide quantitative values for these energy levels.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) Note: This table illustrates the typical data obtained from an FMO analysis. Specific values for this compound are not available from the searched sources.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for the optimized structure of this compound, one can assign specific vibrational modes (stretching, bending, twisting) to the observed experimental spectral bands.

A theoretical vibrational analysis would help in the detailed interpretation of the experimental FT-IR and FT-Raman spectra. Key vibrational modes for this molecule would include N-H stretching, C=S stretching, C-N stretching, and vibrations associated with the difluorophenyl ring, such as C-F stretching and C-H bending. Comparing the calculated frequencies (often scaled to correct for computational approximations) with experimental data helps to confirm the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) Note: This table shows how theoretical and experimental vibrational data would be correlated. Specific values for this compound are not available from the searched sources.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| C=S Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on molecular conformations and dynamics that are not accessible from static, energy-minimized structures.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The simulation would track the atomic trajectories by solving Newton's equations of motion, revealing how the molecule behaves in a given environment (e.g., in a solvent like water or in a crystalline state) at a specific temperature and pressure.

This analysis would provide insights into:

The rotational freedom around the C-N bond connecting the phenyl ring and the thiourea group.

The stability of different conformers and the energy barriers for conversion between them.

The nature of intermolecular and intramolecular hydrogen bonding.

The interaction of the molecule with its surrounding environment, such as solvent molecules, which can be analyzed through radial distribution functions.

Such simulations are critical for understanding how the molecule's flexibility and intermolecular interactions influence its bulk properties.

Interactions with Solvents and Excipients

The interaction of this compound with various solvents and excipients is a critical factor in its formulation for potential pharmaceutical applications. Computational studies help elucidate the nature of these interactions at a molecular level.

Thiourea and its derivatives are known to form distinct solute-solvent and solute-solute interactions. researchgate.net The solvation of thiourea compounds is significantly influenced by the solvent's proton-donor ability and steric factors that may hinder hydrogen bonding. researchgate.net In polar aprotic solvents like dimethylsulfoxide (DMSO), the N-H groups of the thiourea moiety can act as hydrogen bond donors, interacting with the oxygen atom of the solvent molecules. nih.gov Similarly, in protic solvents such as methanol (B129727) and ethanol (B145695), both hydrogen bond donating and accepting interactions are anticipated, influencing the compound's solubility. researchgate.net

Excipients are inactive substances used alongside the active drug in a formulation. The understanding of drug-excipient interactions is crucial for designing stable pharmaceutical products. europeanpharmaceuticalreview.com Thiourea itself has been identified as a potential excipient, acting as a scavenger to limit oxidation in formulations. europeanpharmaceuticalreview.com When this compound is the active ingredient, its potential interactions with common excipients must be considered. For instance, excipients with amino or hydroxyl groups, such as leucine, could potentially interact with the thiourea moiety through hydrogen bonding. mdpi.com Such interactions can affect the physical and chemical stability of the final product. mdpi.com

| Solvent/Excipient | Potential Interaction Type | Molecular Rationale |

|---|---|---|

| Dimethylsulfoxide (DMSO) | Hydrogen Bonding | The N-H groups of the thiourea moiety act as hydrogen bond donors to the sulfoxide (B87167) oxygen of DMSO. nih.gov |

| Methanol/Ethanol | Hydrogen Bonding | Interactions occur between the thiourea's N-H and C=S groups and the solvent's hydroxyl group. researchgate.net |

| Lactose | Hydrogen Bonding | Potential for hydrogen bonds between the thiourea N-H groups and the hydroxyl groups of lactose. |

| Leucine | Hydrogen Bonding | The amino and hydroxyl groups on both molecules could interact via hydrogen bonding. mdpi.com |

| Magnesium Stearate | Hydrophobic Interactions | The difluorophenyl ring may engage in hydrophobic interactions with the long alkyl chain of magnesium stearate. |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor or enzyme, to form a stable complex. researchgate.netresearchgate.net This method is extensively used to understand the potential biological activity of thiourea derivatives by identifying their interactions with key amino acid residues in the active sites of various biological targets. biointerfaceresearch.comnih.gov

Derivatives of thiourea have been investigated as inhibitors for a wide range of enzymes and receptors implicated in diseases like cancer and neurodegenerative disorders. biointerfaceresearch.commdpi.com Docking studies reveal that the bioactivity of these compounds is often linked to the ability of the thiourea core to form hydrogen bonds and the capacity of the aromatic substituents to engage in additional binding interactions. biointerfaceresearch.com

For this compound, the key interactions predicted by molecular docking would likely involve:

Hydrogen Bonding : The nitrogen atoms of the thiourea group can act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor. These interactions are crucial for anchoring the molecule within the active site of a target protein. biointerfaceresearch.com

Hydrophobic and π-π Interactions : The 2,3-difluorophenyl ring can form hydrophobic interactions with nonpolar amino acid residues and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. biointerfaceresearch.com

| Potential Biological Target Class | Example Target | Key Interacting Residues/Interactions | Relevant Disease Area |

|---|---|---|---|

| Protein Kinases | VEGFR-2, EGFR | Hydrogen bonds with hinge region residues (e.g., Glu, Asp); hydrophobic interactions with the pocket. biointerfaceresearch.com | Cancer nih.gov |

| Cholinesterases | AChE, BChE | Hydrogen bonding and hydrophobic interactions within the active site gorge. nih.gov | Alzheimer's Disease tubitak.gov.tr |

| Urease | Bacterial/Fungal Urease | Coordination with nickel ions in the active site via the sulfur atom; hydrogen bonds with surrounding residues. mdpi.com | Infections (e.g., H. pylori) |

| Glutathione (B108866) S-transferase (GST) | GST | Interactions with key amino acid residues crucial for inhibition. researchgate.netresearchgate.net | Cancer |

Prediction of Drug-Likeness and Pharmacokinetic Properties (ADME)

In the early stages of drug discovery, computational methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govbiorxiv.org These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. A compound's drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, the Ghose Filter, and Veber's Rule, which consider physicochemical properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govmdpi.com

This compound, with a molecular formula of C₇H₆F₂N₂S and a molecular weight of 188.20 g/mol , is a small molecule that aligns well with these drug-likeness criteria. labsolu.ca Its predicted ADME profile suggests it has the potential for good oral bioavailability. Computational tools can further predict its behavior in the body, such as its ability to permeate the intestinal wall (Caco-2 permeability) or cross the blood-brain barrier (BBB). jppres.com

| Property | Predicted Value/Classification | Significance in Drug Development |

|---|---|---|

| Molecular Weight (MW) | 188.20 g/mol | Complies with Lipinski's Rule (<500), suggesting good potential for absorption. nih.gov |

| Lipophilicity (logP) | Predicted ~1.5 - 2.5 | Within the ideal range for Lipinski's Rule (<5), indicating a balance between solubility and permeability. nih.gov |

| Hydrogen Bond Donors | 2 (from -NH₂ and -NH-) | Complies with Lipinski's Rule (≤5), favorable for membrane permeability. nih.gov |

| Hydrogen Bond Acceptors | 3 (from 2x -N- and 1x C=S) | Complies with Lipinski's Rule (≤10), favorable for membrane permeability. nih.gov |

| Aqueous Solubility (LogS) | Predicted to be moderately soluble | Adequate solubility is required for absorption and distribution. |

| GI Absorption | High | Indicates good potential for oral bioavailability. jppres.com |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be non-permeant | Suggests the compound may have limited effects on the central nervous system. jppres.com |

| Hepatotoxicity | Predicted to be non-hepatotoxic | Low likelihood of causing drug-induced liver injury. jppres.com |

Applications of 2,3 Difluorophenyl Thiourea in Organic and Inorganic Chemistry

Catalysis

Thiourea (B124793) derivatives have emerged as a powerful class of organocatalysts, primarily due to their ability to act as hydrogen-bond donors. wikipedia.org This interaction activates electrophiles, facilitating a wide range of chemical transformations. The electron-withdrawing nature of the fluorine atoms in (2,3-Difluorophenyl)thiourea is expected to enhance the acidity of the N-H protons, making it a more effective hydrogen-bond donor compared to its non-fluorinated counterparts.

Organocatalysis

Thiourea-based organocatalysis operates through non-covalent interactions, specifically hydrogen bonding, to accelerate and control organic reactions. wikipedia.org The catalyst's effectiveness is often linked to the acidity of its N-H protons; electron-withdrawing substituents on the aryl rings increase this acidity, leading to stronger hydrogen bonds and enhanced catalytic activity. wikipedia.org While specific studies detailing the use of this compound in organocatalysis are not prevalent in the provided search results, the principles of thiourea catalysis suggest that the difluoro substitution would be beneficial. The increased acidity of the thiourea N-H protons due to the fluorine atoms would enhance its ability to activate substrates through double hydrogen-bonding. wikipedia.org This type of activation is crucial in a variety of organic transformations.

Coordination Chemistry

The thiourea functional group is a versatile ligand in coordination chemistry, capable of binding to metal centers through its sulfur or nitrogen atoms. mdpi.comnih.gov The coordination behavior of thiourea derivatives can be tuned by the substituents on the nitrogen atoms, which influence the electronic and steric properties of the ligand.

Synthesis and Characterization of Metal Complexes

Metal complexes of various thiourea derivatives have been synthesized and characterized using a range of spectroscopic and analytical techniques. nih.gov The synthesis of metal complexes with this compound derivatives would likely follow established procedures, typically involving the reaction of the thiourea ligand with a suitable metal salt in an appropriate solvent.

Characterization of such complexes would involve techniques such as:

FT-IR Spectroscopy: To identify the coordination mode of the thiourea ligand by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. nih.gov

NMR Spectroscopy: To elucidate the structure of the complexes in solution.

Single-Crystal X-ray Diffraction: To determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. ksu.edu.tr

The table below summarizes the synthesis and characterization data for a selection of metal complexes with other fluorinated phenylthiourea (B91264) derivatives, which can serve as a reference for what to expect for complexes of this compound.

| Ligand | Metal Salt | Resulting Complex | Characterization Highlights |

| N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | CuCl₂, NiCl₂, CoCl₂ | Metal complexes of the ligand | FT-IR shows shifts in C=O and C=S bands upon coordination. ksu.edu.tr |

| 1-(3-(trifluoromethyl)phenyl)thiourea derivatives | CuCl₂ | Copper(II) complexes | ATR-IR spectra show shifts in C=S stretching vibrations, confirming coordination of the sulfur atom. nih.gov |

| 3,5-bis(trifluoromethyl)phenyl substituted thiourea (T1) | [Ag(OTf)(PPh₃)] | [Ag(PPh₃)(T1)]OTf | ³¹P{¹H} NMR shows a downfield shift of the phosphorus signal upon coordination to the metal. nih.gov |

Binding Modes and Stoichiometry

Thiourea ligands can exhibit a variety of binding modes in metal complexes, including monodentate coordination through the sulfur atom, or bidentate coordination involving both sulfur and nitrogen atoms. mdpi.comresearchgate.net The specific binding mode is influenced by several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the steric and electronic properties of the thiourea ligand itself. The stoichiometry of the resulting complexes can also vary, with common ratios of ligand to metal being 1:1, 2:1, and 1:2.

For this compound derivatives, monodentate coordination through the sulfur atom is a likely binding mode, as is common for many thiourea ligands. mdpi.com However, the potential for bidentate coordination or bridging behavior cannot be ruled out, particularly with appropriate substitution on the other nitrogen atom. The stoichiometry will depend on the coordination number of the metal ion and the charge of the ligand (neutral or deprotonated). In some cases, thiourea ligands have been observed to form complexes with unusual coordination modes and stoichiometries, leading to enhanced properties such as anion binding. nih.gov

Supramolecular Chemistry and Non-Covalent Interactions

This compound is a molecule of significant interest in the field of supramolecular chemistry due to its capacity for forming a variety of non-covalent interactions. The presence of the thiourea moiety, with its N-H hydrogen bond donors and C=S sulfur acceptor, combined with the difluorophenyl ring, allows for the construction of intricate and predictable supramolecular architectures. These interactions are fundamental to the compound's role in crystal engineering and the formation of self-assembled structures.

The thiourea functional group is a powerful motif for establishing robust hydrogen bonding networks. mersin.edu.tr The two N-H groups act as effective hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a competent hydrogen bond acceptor. This dual functionality enables this compound molecules to engage in predictable self-recognition and assembly.

In the solid state, thiourea derivatives commonly form centrosymmetric dimers through intermolecular N—H···S hydrogen bonds. nih.govnih.gov This primary interaction often creates a characteristic eight-membered ring synthon, which serves as a fundamental building block for more extended supramolecular structures. mersin.edu.tr These dimers can then be further interconnected into one-dimensional chains, two-dimensional sheets, or three-dimensional networks through additional hydrogen bonds. nih.govscispace.com

The table below summarizes typical hydrogen bonding interactions observed in the crystal structures of related fluorophenyl-substituted thiourea compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Resulting Motif | Reference |

| Intermolecular | N-H | S | 2.5 - 2.7 | Centrosymmetric Dimers, Chains | nih.govnih.gov |

| Intermolecular | C-H | F | 2.4 - 2.6 | 2D/3D Networks | nih.gov |

| Intramolecular | N-H | O (in acylthioureas) | 1.9 - 2.1 | Six-membered Ring | nih.gov |

This table is illustrative of interactions found in functionally similar thiourea derivatives.

Crystal engineering relies on the predictable control of intermolecular interactions to design and synthesize crystalline solids with desired structures and properties. This compound is an excellent candidate for crystal engineering due to the directional and reliable nature of the hydrogen bonds formed by its thiourea group. mersin.edu.tr The self-assembly process is primarily governed by the formation of N—H···S hydrogen-bonded dimers, which act as robust supramolecular synthons. mersin.edu.tr

The substitution pattern on the phenyl ring plays a crucial role in modulating the final crystal packing. mersin.edu.tr For this compound, the fluorine atoms influence the electronic properties of the molecule and provide sites for weaker, secondary interactions like C—H···F bonds. These secondary interactions, along with potential π-π stacking, help guide the assembly of the primary dimeric units into more complex, higher-order structures, demonstrating the hierarchical nature of the self-assembly process. tandfonline.com By understanding and controlling these varied non-covalent forces, it is possible to engineer specific crystalline arrangements, which can impact the material's physical properties.

The difluorophenyl ring of this compound introduces the possibility of π-π stacking interactions, which are another important non-covalent force in its crystal structure. The introduction of electron-withdrawing fluorine atoms polarizes the π-system of the aromatic ring. nih.gov This polarization can enhance electrostatic interactions between adjacent rings, leading to stable π-π stacking arrangements.

This type of interaction, often termed a phenyl-perfluorophenyl polar−π interaction, is a recognized binding motif in crystal engineering. nih.gov Although the phenyl ring in this compound is not perfluorinated, the principle of fluorine-induced polarization applies. These interactions typically involve offset or parallel-displaced arrangements of the aromatic rings to maximize favorable electrostatic contacts and minimize repulsion. rsc.org The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions dictates the final three-dimensional architecture of the crystal. tandfonline.com

Materials Science and Polymer Chemistry

Thiourea derivatives are recognized as valuable compounds in materials chemistry, largely due to their robust hydrogen-bonding capabilities which can be harnessed to create organized supramolecular structures. mersin.edu.tr The ability of this compound to self-assemble into well-defined networks makes it a potential building block for functional materials. These organized assemblies could find use in the development of sensors, nonlinear optical materials, and other advanced material applications.

In polymer chemistry, thiourea-based compounds can be incorporated into polymer backbones or used as cross-linking agents to create supramolecular gels. The reversible nature of the hydrogen bonds allows for the development of "smart" materials that can respond to external stimuli such as temperature or pH. The phenyl-perfluorophenyl polar−π interactions, similar to those possible with the difluorophenyl group, have been explicitly used to fabricate robust supramolecular gels with excellent viscoelasticity, self-healing, and energy dissipation properties. nih.gov Furthermore, thiourea and its derivatives are utilized in commercial products including elastomers and plastics, highlighting their versatility in polymer science. mdpi.com

Biological Activities and Medicinal Chemistry Applications of 2,3 Difluorophenyl Thiourea Derivatives

Anticancer Activity

Fluorinated thiourea (B124793) derivatives have emerged as a promising class of anticancer agents, demonstrating significant activity against various leukemia and solid tumors. tandfonline.com Their therapeutic potential is attributed to their ability to interact with and modulate the function of key biological molecules involved in cancer cell proliferation and survival.

A significant body of research has demonstrated the potent cytotoxic effects of (2,3-Difluorophenyl)thiourea derivatives against a panel of human cancer cell lines. For instance, a novel series of fluorinated N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides showed promising in vitro growth inhibitory activity. tandfonline.com One of the most active compounds, a fluorinated pyridine (B92270) derivative, exhibited a potent cytotoxic effect against the human liver carcinoma cell line (HepG2) with an IC50 value of 4.8 μg/mL. scispace.com Other derivatives in the same series also showed activity against the breast carcinoma cell line (MCF-7). scispace.com

Further studies on 3-(trifluoromethyl)phenylthiourea (B159877) analogs, which share structural similarities, revealed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values often below 10 µM. mdpi.com Notably, compounds featuring 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. mdpi.com These compounds were found to have better growth inhibitory profiles against these selected tumor cells than the standard chemotherapeutic agent, cisplatin. mdpi.com

The anticancer effects of this compound derivatives are mediated through various mechanisms, including the induction of programmed cell death (apoptosis), inhibition of crucial enzymes, and modulation of cellular signaling pathways.

Apoptosis Induction: Several studies have confirmed that these derivatives can trigger apoptosis in cancer cells. Treatment of colon cancer (SW480, SW620) and leukemia (K-562) cells with potent thiourea analogs led to a significant increase in late-stage apoptosis. mdpi.com For example, a dichlorophenyl derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 cells. mdpi.com This pro-apoptotic activity is often mediated through the activation of caspases, which are key enzymes in the apoptotic cascade. Research has shown that active derivatives can increase the activity of caspase 3/7 in cancer cells. biorxiv.org

Enzyme Inhibition: A primary mechanism of action for many thiourea derivatives is the inhibition of enzymes that are critical for cancer cell growth and survival. researchgate.net They have been identified as potent inhibitors of several protein kinases, including:

Protein Tyrosine Kinases (PTKs): These enzymes are crucial for cell signaling, and their dysregulation is a common feature of many cancers. tandfonline.com

EGFR and HER-2: Some derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are overexpressed in various tumors. researchgate.netnih.gov

VEGFR-2: By inhibiting Vascular Endothelial Growth Factor Receptor 2, these compounds can potentially disrupt angiogenesis, the process of forming new blood vessels that tumors need to grow. researchgate.net

Mitogen-Activated Protein Kinase-activated Protein Kinase 2 (MK-2): Molecular docking studies suggest that fluorinated thiourea derivatives can act as inhibitors of MK-2, a key enzyme in inflammatory and stress responses that is also implicated in cancer. scispace.com

Other Enzymes: Thiourea derivatives have also shown inhibitory activity against other important enzymes such as human sirtuin types 1 and 2 (SIRT1 and SIRT2) and topoisomerase II. tandfonline.com

Signaling Pathway Modulation: Beyond direct enzyme inhibition, these compounds can interfere with critical signaling pathways. For instance, certain derivatives have been shown to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway. mdpi.com Other research has demonstrated that potent derivatives can decrease the activation of NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) and suppress the secretion of Vascular Endothelial Growth Factor (VEGF), both of which are crucial for cancer progression. biorxiv.org

Antimicrobial Activity

Thiourea derivatives, particularly those containing fluorine, have demonstrated a broad spectrum of antimicrobial activities. The presence of the thiourea moiety and fluorine atoms contributes to their ability to interfere with microbial growth and viability.

The antifungal potential of fluorinated thiourea derivatives has also been well-documented. researchgate.net These compounds have been evaluated against a range of fungal strains, including Aspergillus fumigatus and Candida albicans. biorxiv.org Research has shown that the inclusion of fluorine can increase the lipophilicity of the compounds, potentially enhancing their penetration into fungal cells. mdpi.com Some 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have demonstrated greater antifungal than antibacterial activity. mdpi.com More recently, thiourea derivatives have been tested against the emerging multidrug-resistant pathogen Candida auris, showing notable inhibitory effects on its biofilm growth and microbial adherence.

Thiourea derivatives have been identified as a novel class of inhibitors for several viruses. Fluorinated aryl thioureas are recognized as potent inhibitors of the influenza virus neuraminidase enzyme. scispace.com Furthermore, Phenethylthiazoylthiourea (PETT) derivatives have been discovered as potent non-nucleoside inhibitors of HIV type 1. scispace.com

More recent studies have identified thiourea derivatives with strong antiviral activity against the hepatitis B virus (HBV), with efficacy comparable to the established drug Entecavir. Another derivative, compound 147B3, was found to inhibit the infection of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) with 50% effective concentrations of 0.5 μM and 1.9 μM, respectively. nih.gov The mechanism for this activity appears to involve the targeting of viral transactivators, such as HCMV IE2 and HSV-1 ICP4, which are essential for viral gene expression. nih.gov

Anti-inflammatory Activity

This compound derivatives have shown notable anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators, contributing to their therapeutic potential.

A primary mechanism through which these derivatives exert their anti-inflammatory effects is by inhibiting cyclooxygenase (COX) enzymes. mdpi.com COX-1 and COX-2 are responsible for the synthesis of prostaglandins (B1171923), which are key players in the inflammatory cascade. mdpi.com By blocking these enzymes, the production of prostaglandins is reduced, thereby mitigating inflammation. Research has shown that certain thiourea derivatives can selectively inhibit COX-2, which is advantageous as COX-1 is involved in protecting the stomach lining. eurekaselect.comnih.gov Selective COX-2 inhibition can therefore lead to fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Studies on various thiourea derivatives have demonstrated significant in vivo anti-inflammatory activity in models such as the carrageenan-induced rat paw edema assay. eurekaselect.com Molecular docking studies have further elucidated the binding modes of these compounds within the active site of the COX-2 enzyme, providing a rationale for their inhibitory activity. eurekaselect.com The anti-inflammatory potential of fluorine-modified compounds has also been highlighted, with some derivatives showing enhanced COX-2 suppression and reduced cytotoxicity. nih.gov

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. This compound derivatives have been investigated for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals.

The antioxidant capacity of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnnih.govmdpi.com In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. hueuni.edu.vn Similarly, the ABTS assay measures the capacity of a compound to scavenge the ABTS radical cation. hueuni.edu.vnresearchgate.net

Studies have shown that certain thiourea derivatives exhibit significant radical scavenging activity in both DPPH and ABTS assays. hueuni.edu.vncore.ac.uk For instance, 1,3-diphenyl-2-thiourea (DPTU) has demonstrated a greater capacity to neutralize free radicals compared to other derivatives like 1-benzyl-3-phenyl-2-thiourea (BPTU), as indicated by their respective IC50 values. hueuni.edu.vncore.ac.uk The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals.

| Compound | DPPH IC50 (mM) | ABTS IC50 (mM) | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | 0.044 ± 0.001 | hueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | 2.400 ± 0.021 | hueuni.edu.vn |

Enzyme Inhibition

Beyond their anti-inflammatory and antioxidant activities, this compound derivatives have been identified as potent inhibitors of various enzymes, highlighting their broad therapeutic potential.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. Several studies have demonstrated the potent urease inhibitory activity of thiourea derivatives. researchgate.netnih.gov

In one study, a series of urea and thiourea derivatives were synthesized and evaluated for their urease inhibitory activity. nih.gov Many of the synthesized compounds exhibited good to moderate inhibition, with some showing even greater potency than the standard inhibitor, acetohydroxamic acid. nih.gov For example, benzoylthioureas with di- and trichlorophenyl substituents were found to be significantly more active than thiourea itself. nih.gov The presence and position of halogen substituents on the phenyl ring have been shown to play a crucial role in the inhibitory activity. researchgate.net

| Compound Series | Notable Substituent | IC50 (µM) | Reference |

|---|---|---|---|

| Benzoylthioureas | 2,4-dichlorophenyl | 1.34 | nih.gov |

| Benzoylthioureas | 2,4,6-trichlorophenyl | 1.67 | nih.gov |

| Benzoylthioureas | 2,3-dichlorophenyl | 1.92 | nih.gov |

| Thiourea (Standard) | - | 22.3 | nih.gov |

| Thiourea Derivative 1 | - | 10.11 ± 0.11 | nih.gov |

| Acetohydroxamic acid (Standard) | - | 27.0 ± 0.5 | nih.gov |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine. mdpi.com Their inhibition is a primary therapeutic approach for managing Alzheimer's disease. mdpi.com Certain thiourea derivatives have been investigated as potential cholinesterase inhibitors.

Research has shown that some unsymmetrical thiourea derivatives exhibit inhibitory activity against both AChE and BChE. For instance, 1-(3-chlorophenyl)-3-cyclohexylthiourea demonstrated notable enzyme inhibition with IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. Molecular docking studies have helped to understand the binding interactions of these inhibitors within the active sites of the enzymes.

Tyrosinase Inhibition

The direct inhibitory effects of the specific compound this compound on tyrosinase have not been extensively detailed in available research. However, the broader class of thiourea derivatives has been a significant focus of studies targeting tyrosinase inhibition. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in cosmetics and medicine to address hyperpigmentation.

Generally, thiourea-containing compounds are recognized for their potential as tyrosinase inhibitors. Their mechanism of action is often attributed to the ability of the thiocarbonyl group (C=S) to chelate the copper ions within the active site of the tyrosinase enzyme, thereby blocking its catalytic activity. The efficacy of these derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring.

For instance, studies on various N-aryl-N'-substituted phenylthiourea (B91264) derivatives have demonstrated a range of inhibitory potencies against mushroom tyrosinase. In one such study, the introduction of different functional groups led to compounds with IC50 values indicating moderate to high inhibitory activity. For example, a derivative incorporating a 2-(1,3,4-thiadiazol-2-yl)thio acetic acid scaffold showed significantly improved tyrosinase inhibition, with one compound in the series exhibiting an IC50 value of 6.13 μM, which is more potent than the standard inhibitor kojic acid (IC50 = 33.3 μM). nih.gov Kinetic analyses of these active analogs, such as compound 6h from the study, revealed a noncompetitive inhibition mechanism. nih.gov

While these findings highlight the potential of the fluorophenylthiourea scaffold, specific inhibitory data and detailed kinetic studies for the (2,3-Difluorophenyl) isomer are not presently available in the reviewed literature. Further research is required to elucidate the specific structure-activity relationships and the precise inhibitory mechanism of this compound against tyrosinase.

Glycosidase Inhibition

Information regarding the specific inhibitory activity of this compound against glycosidases is not available in the current body of scientific literature. Research into the biological activities of fluorinated thiourea derivatives has explored their potential as inhibitors of various enzymes, but detailed studies focusing on the 2,3-difluoro substitution pattern in relation to glycosidase inhibition are lacking.

However, the broader family of thiourea derivatives has been investigated for its effects on key diabetes-associated enzymes such as α-amylase and α-glucosidase. These enzymes are involved in carbohydrate digestion and absorption, and their inhibition is a therapeutic strategy for managing type 2 diabetes. For example, various thiourea derivatives have been synthesized and screened for their inhibitory potential against these enzymes. While specific data for the 2,3-difluoro analog is absent, these studies provide a basis for the potential activity of such compounds.

Further empirical studies are necessary to determine if this compound possesses any significant inhibitory activity against α-glucosidase, β-glucosidase, or other glycosidases, and to understand the potential structure-activity relationships conferred by the specific fluorine substitution pattern on the phenyl ring.

Other Enzymes (e.g., GST, GR)

The inhibitory effects of this compound on other key enzymes such as Glutathione (B108866) S-Transferase (GST) and Glutathione Reductase (GR) have not been specifically documented in available research. While this compound is noted as a fluorinated building block in chemical catalogs, which sometimes list general biological applications like "GST Inhibitors," specific experimental data supporting this claim for this compound is not provided. biozol.de

Glutathione S-transferases are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. biozol.de Inhibition of GST is a strategy explored in cancer therapy to overcome drug resistance. Similarly, glutathione reductase is a crucial enzyme for maintaining the cellular redox balance by regenerating reduced glutathione. Its inhibition can lead to increased oxidative stress, a mechanism that can be exploited in certain therapeutic contexts.

While the thiourea functional group is present in various enzyme inhibitors, the specific contribution of the 2,3-difluorophenyl moiety to the inhibition of GST or GR has not been elucidated. Dedicated enzymatic assays and mechanistic studies would be required to ascertain the inhibitory potential and selectivity of this compound towards these and other enzymes.

Potential Applications in Agrochemicals

There is currently no specific information available in the scientific literature detailing the potential applications of this compound in agrochemicals. However, the broader class of thiourea derivatives has been extensively explored for a variety of agrochemical uses due to their diverse biological activities.

Thiourea and its derivatives have been reported to exhibit a wide range of effects, including:

Insecticidal activity : Certain thiourea compounds have been developed as insecticides, acting on various insect pests.

Fungicidal activity : The thiourea scaffold is present in some fungicides used to control plant pathogenic fungi.

Herbicidal activity : Some derivatives have shown potential as herbicides for weed control.

Plant growth regulation : Thiourea itself has been investigated for its role in promoting plant growth and development under certain conditions.

The biological activity of these derivatives is highly dependent on the nature of the substituents attached to the thiourea core. The presence of a difluorophenyl group, as in this compound, could potentially confer specific properties relevant to agrochemical applications. Fluorine substitution is a common strategy in the design of modern agrochemicals to enhance efficacy, metabolic stability, and other physicochemical properties.

A patent for a two-component initiator system mentions "this compound" in a list of chemical compounds, but does not provide any information on its biological activity or potential use as an agrochemical. google.com Further research and screening would be necessary to determine if this compound possesses any useful insecticidal, fungicidal, herbicidal, or plant growth-regulating properties that would warrant its development as an agrochemical.

Future Directions and Emerging Research Avenues for 2,3 Difluorophenyl Thiourea

Design and Synthesis of Advanced (2,3-Difluorophenyl)thiourea-Based Functional Materials

The unique structural characteristics of this compound, particularly its hydrogen-bonding capabilities and the presence of fluorine atoms, make it a compelling candidate for the development of advanced functional materials. A significant emerging application lies in the field of molecularly imprinted polymers (MIPs). These materials are designed with specific recognition sites for a target molecule, acting like synthetic antibodies.

Research on a related isomer, (2,6-difluorophenyl)thiourea, has shown it to be a highly effective functional monomer for creating MIPs that can selectively recognize and bind with Arsenic (III) (H3AsO3). nih.gov Theoretical and experimental studies identified the difluorophenyl thiourea (B124793) derivative as the most promising candidate among several options for this purpose. nih.gov This suggests a strong future direction for this compound in developing highly selective chemosensors and scavengers for detecting and removing environmental pollutants, such as heavy metal ions. nih.govresearchgate.net The precise positioning of the fluorine atoms on the phenyl ring can be leveraged to fine-tune the binding affinity and selectivity of these MIPs. qub.ac.uknih.gov

Furthermore, the thiourea moiety can be used to modify the surface of nanomaterials. For instance, thiourea has been used to modify TiO2 nanorods, enhancing their photocatalytic activity by doping the material with nitrogen. mdpi.com Future research could explore using this compound to similarly functionalize semiconductor nanomaterials, where the difluorophenyl group could impart unique electronic properties or improve dispersibility in specific solvents.

Table 1: Potential Functional Material Applications

| Application Area | Potential Role of this compound | Rationale |

| Chemosensors | Functional monomer in Molecularly Imprinted Polymers (MIPs) | Proven efficacy of difluorophenyl thiourea isomers in creating selective binding sites for analytes like Arsenic (III). nih.gov |

| Environmental Remediation | Active component in scavenger resins | High affinity for heavy metals and other pollutants. |

| Photocatalysis | Surface modification agent for semiconductor nanorods | Potential to enhance catalytic activity and tune electronic properties. mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Applications

Thiourea derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. mdpi.com The incorporation of fluorine atoms into these structures often enhances their metabolic stability and binding affinity to biological targets. This positions this compound as a valuable building block for new therapeutic agents.

A particularly promising avenue is the development of kinase inhibitors . ed.ac.uk Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. nih.gov A complex derivative containing a (2,6-difluorophenyl)ureido moiety has been identified as a potent multi-kinase inhibitor with significant antitumor activity against colorectal cancer cells, proving to be more potent than the established drug Regorafenib. nih.gov This highlights the potential of the difluorophenyl scaffold in designing new and more effective anticancer drugs. nih.govresearchgate.net Research into other fluorinated thiourea derivatives has also demonstrated potent cytotoxic activity against various cancer cell lines, including colon, prostate, and leukemia cells. nih.gov

Another area of exploration is in the treatment of metabolic diseases like diabetes. One study found that the related compound, 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea, exhibited inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. researchgate.net Fluorophenyl thiourea derivatives have also shown potent antioxidant effects and inhibitory activity against α-glycosidase, another key enzyme in diabetes management. researcher.life These findings suggest that this compound derivatives could be investigated as potential agents for controlling blood sugar levels.

Table 2: Potential Therapeutic Targets and Applications

| Therapeutic Area | Potential Biological Target | Rationale for Exploration |

| Oncology | Protein Kinases (e.g., VEGFR-2, B-Raf) | Proven activity of related difluorophenyl derivatives as potent multi-kinase inhibitors. nih.govbiointerfaceresearch.comnih.gov |

| Diabetes | α-Amylase, α-Glucosidase | Demonstrated inhibitory activity of fluorophenyl thiourea derivatives against key diabetes-related enzymes. researchgate.netresearcher.life |

| Infectious Diseases | Bacterial or Viral Enzymes | Broad-spectrum antimicrobial and antiviral activities are known for the thiourea class of compounds. mdpi.comresearchgate.net |

Integration with Nanotechnology and Drug Delivery Systems

The convergence of nanotechnology and materials science opens up new avenues for this compound. One emerging research direction is its use as a tunable precursor for the synthesis of semiconductor nanocrystals, such as quantum dots. Substituted thioureas can serve as a source of sulfur, and by varying the organic substituents, it is possible to control the nucleation and growth of nanocrystals. researchgate.net This allows for fine-tuning of their size and, consequently, their optical and electronic properties. The (2,3-Difluorophenyl) group could act as a control moiety to modulate the reactivity of the sulfur precursor, potentially leading to the synthesis of novel metal sulfide (B99878) nanomaterials with unique photoluminescent properties.

Furthermore, thiourea derivatives can be used to functionalize nanoparticles for targeted drug delivery. By attaching this compound-based therapeutic agents to the surface of nanoparticles, it may be possible to improve their solubility, stability, and delivery to specific sites within the body, such as tumors. This approach could enhance the efficacy of the drug while minimizing side effects.

Green Chemistry Approaches for Sustainable Synthesis

Future research will increasingly focus on developing sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. Traditional synthetic methods often rely on harsh reagents and organic solvents. Green chemistry offers alternatives that are more efficient and less hazardous.

Ultrasound-assisted synthesis is a particularly attractive green method. nih.govdoi.org The use of ultrasonic irradiation can significantly accelerate reaction rates, increase yields, and allow for reactions to be conducted under milder conditions, often at room temperature. researchgate.netacs.orgacs.org This technique has been successfully applied to the synthesis of various N-acyl and pyrazolyl thiourea derivatives. doi.orgacs.org

Other green approaches that could be adapted for the synthesis of this compound include:

Catalyst-free reactions in water: Eliminating the need for both a catalyst and organic solvents.

Use of novel nanocatalysts: For example, Ni nanoparticles immobilized on metal-organic frameworks (MOFs) have been used for the green synthesis of thiourea derivatives from nitrobenzenes. nih.gov

Microwave-assisted synthesis: This can dramatically reduce reaction times and improve energy efficiency.

Adopting these green methodologies would make the production of this compound more economical and sustainable.

Advanced Computational Studies for Predictive Modeling

Advanced computational methods are poised to play a crucial role in accelerating research and development involving this compound. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide deep insights into the molecule's properties and guide the design of new derivatives.

Density Functional Theory (DFT) can be used to:

Calculate the optimized molecular geometry. tandfonline.comscispace.com

Predict vibrational frequencies and spectroscopic properties.

Analyze the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand its reactivity. uns.ac.rsresearchgate.net

Investigate potential reaction mechanisms and transition states.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciencepublishinggroup.comresearchgate.net For this compound, QSAR modeling could be used to:

Predict the anticancer activity of novel derivatives against various cell lines. nih.govscichemj.org

Identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that govern their therapeutic efficacy. nih.gov